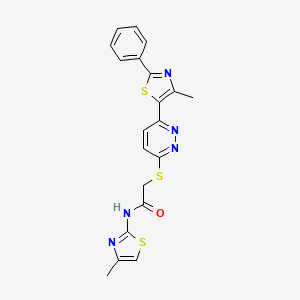

2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide, a compound structurally related to the one , was achieved through a coupling reaction. The process involved the use of toluene and methanol in a 1:1 mixture to facilitate crystallization. The successful synthesis of this compound was confirmed through various analytical techniques, including elemental analysis, FTIR, and 1H NMR .

Molecular Structure Analysis

The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was thoroughly investigated using both experimental and theoretical methods. X-ray diffraction (XRD) data provided insight into the geometrical parameters of the compound, which were found to be in good agreement with theoretical calculations performed using the Gaussian09 software package. The calculations were based on Hartree-Fock and B3LYP methods with a 6-31G basis set, which helped to optimize the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of the compound was explored through HOMO and LUMO analysis, which indicated the potential for charge transfer within the molecule. This analysis is crucial for understanding the types of chemical reactions the compound might undergo, as well as its suitability for applications in non-linear optics, as suggested by the calculated first hyperpolarizability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide were characterized using a variety of techniques. Thermogravimetric analysis and differential thermal analysis provided information on the thermal stability of the compound. UV-Visible spectroscopy was employed to study the electronic properties. The crystal structure was determined to be monoclinic with specific unit-cell parameters, and the presence of intramolecular C–H···O hydrogen bonds was noted, contributing to the stability of the molecule. In the crystal lattice, molecules are linked by N–H···O and C–H···O hydrogen bonds, forming a two-dimensional network, which could influence the compound's solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This research suggests that replacing an aromatic ring with an isosteric or isoelectronic aromatic ring could retain biological activity, including potential carcinogenicity. The compounds were evaluated using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating their potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo (Ashby et al., 1978).

Pyridazinone Compounds as Cyclooxygenase Inhibitors

Pyridazinone compounds, specifically ABT-963, have been identified as potent and selective COX-2 inhibitors, showing significant potential in treating pain and inflammation associated with arthritis. This compound's selectivity and improved aqueous solubility, compared to other COX inhibitors, highlight its potential therapeutic applications in inflammatory conditions (Asif, 2016).

Metabotropic Glutamate Receptor Antagonists

The exploration of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists for their potential utility in neurodegeneration, addiction, anxiety, and pain management provides insight into novel therapeutic approaches. Compounds such as MPEP and MTEP offer a more selective inhibition of mGluR5, with fewer off-target effects, suggesting their utility in CNS disorders (Lea & Faden, 2006).

Chemical Inhibitors of Cytochrome P450 Isoforms

Studies on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug metabolism and potential drug-drug interactions. This research emphasizes the importance of enzyme selectivity in metabolic pathways and the implications for pharmacotherapy (Khojasteh et al., 2011).

Eigenschaften

IUPAC Name |

2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS3/c1-12-10-28-20(21-12)23-16(26)11-27-17-9-8-15(24-25-17)18-13(2)22-19(29-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMMICOUSUFOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)

![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)

![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)